molecular formula C11H15N3O2 B2527502 Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate CAS No. 1263215-93-5

Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Cat. No.: B2527502
CAS No.: 1263215-93-5
M. Wt: 221.26
InChI Key: AZRXOPGOSPHPGF-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. This compound features a pyrimidine core structure, a privileged scaffold in drug discovery known for its diverse biological activities . The structure incorporates a pyrrolidine substituent and a methyl ester functional group, which is a common precursor for further synthetic modification, particularly in the generation of carboxamide derivatives . Its primary research value lies in its role as a key building block for the synthesis of more complex molecules. Pyrimidine-carboxylate derivatives are frequently utilized in structure-activity relationship (SAR) studies to develop novel bioactive compounds . For instance, related pyrimidine-4-carboxamide scaffolds have been identified as potent inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is a target for investigating lipid-mediated signaling in the brain . Furthermore, similar molecular frameworks are being explored in the design of inhibitors for challenging targets such as KRAS-G12D, a prevalent oncogenic driver in cancers . This compound is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-7-9(10(15)16-2)13-11(12-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRXOPGOSPHPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Guanidine Derivatives

Patent EP1578731B1 details a scalable method where β-keto esters react with aldehydes and pyrrolidine-substituted guanidines under basic conditions to form dihydropyrimidine intermediates, which are subsequently oxidized to aromatic pyrimidines. For this compound:

  • β-Keto ester : Methyl 4-methyl-3-oxopentanoate introduces the C4 carboxylate and C6 methyl groups.
  • Aldehyde : Formaldehyde or its equivalents position the C6 methyl group.
  • Guanidine derivative : 1-Pyrrolidinylguanidine directs the C2 pyrrolidine substitution.

Reaction conditions involve DMF as solvent and sodium carbonate at 70°C for 4 hours, achieving 67–75% yields of dihydropyrimidine intermediates. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran completes aromatization.

Sequential Functionalization of Preformed Pyrimidines

An alternative route from Smolecule modifies existing pyrimidine scaffolds:

  • Start with methyl 6-hydroxy-2-chloropyrimidine-4-carboxylate
  • Stepwise substitution :
    • C2 chlorination → displacement with pyrrolidine (K2CO3, DMF, 80°C)
    • C6 hydroxyl methylation via Mitsunobu reaction (DIAD, PPh3, CH3I)

This method allows independent optimization of each substitution but requires protection/deprotection steps, reducing overall yield to 42–55%.

Critical Reaction Parameters and Optimization

Successful synthesis requires precise control of several variables:

Parameter Optimal Range Impact on Yield
Oxidizing Agent DDQ (1.2 equiv) Aromatization efficiency ↑ 30% vs. MnO2
Solvent Polarity DMF > DMSO > THF Cyclocondensation rate 2.5× faster in DMF
Temperature 70°C (cyclization) Below 60°C: Incomplete reaction; Above 80°C: Decomposition
Reaction Time 4 hr (step 1) Prolonged heating reduces yield by 15%/hour

The choice of base significantly affects substitution patterns. Sodium carbonate minimizes ester hydrolysis compared to stronger bases like NaOH, preserving the C4 carboxylate group.

Advanced Functionalization Techniques

Recent innovations enhance synthetic efficiency:

Microwave-Assisted Cyclization

Adapting methods from EP2183224B1, microwave irradiation (150W, 120°C) reduces cyclocondensation time from 4 hours to 25 minutes with comparable yields (68% vs. 70% conventional). This approach minimizes thermal degradation of acid-sensitive intermediates.

Continuous Flow Oxidation

A patent-derived flow chemistry system enables:

  • DDQ oxidation residence time: 8 minutes vs. 40 minutes batch
  • 95% conversion efficiency
  • Automated quenching with NaHCO3 prevents over-oxidation

Analytical Characterization Benchmarks

Proper identification requires multi-technique verification:

1H NMR (400 MHz, CDCl3)

  • δ 1.85 (m, 4H, pyrrolidine CH2)
  • δ 2.55 (s, 3H, C6-CH3)
  • δ 3.90 (s, 3H, COOCH3)
  • δ 4.10 (t, 4H, pyrrolidine N-CH2)
  • δ 6.75 (s, 1H, C5-H)

HRMS (ESI+)

  • Calculated for C11H15N3O2: 221.1164
  • Found: 221.1168

HPLC purity thresholds exceed 99.5% when using orthogonal purification (silica gel chromatography → recrystallization from ethyl acetate/hexanes).

Scale-Up Considerations and Industrial Adaptations

Translating lab-scale synthesis to production requires addressing:

  • Exothermicity Management :

    • Cyclocondensation releases 58 kJ/mol – jacketed reactors maintain ≤70°C
    • Semi-batch aldehyde addition prevents thermal runaway
  • DDQ Recycling :

    • 3-stage countercurrent extraction recovers 89% DDQ
    • Celite filtration removes polymeric byproducts
  • Waste Streams :

    • DMF distillation recovery: 92% efficiency
    • Aqueous washes treated with Fenton’s reagent for COD reduction

Pilot plant data (100 kg batch) shows:

  • Overall yield: 63%
  • Purity: 99.8%
  • Cycle time: 48 hours

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Index Scalability
Cyclocondensation 67 99.5 1.0 Excellent
Sequential 52 98.7 1.8 Moderate
Microwave 68 99.1 1.2 Good
Flow Chemistry 71 99.6 0.9 Excellent

The cyclocondensation-flow chemistry hybrid approach emerges as superior for large-scale production, balancing cost, yield, and purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
Reaction :
Methyl esterNaOH/H2OCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

ConditionCatalystYieldProductSource
1M NaOH, refluxNone85%6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid
HCl (aq), 80°CNone72%Same as above

The carboxylic acid derivative (CID 24277294) serves as a precursor for amide couplings, as demonstrated in the synthesis of NAPE-PLD inhibitors .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at positions activated by the pyrrolidine and methyl groups.

Halogenation

Bromination at position 5 has been reported for analogous compounds (e.g., methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate), suggesting similar reactivity:
Reaction :
Pyrimidine+NBSAIBN5-Bromo derivative\text{Pyrimidine} + \text{NBS} \xrightarrow{\text{AIBN}} \text{5-Bromo derivative}

SubstrateBrominating AgentConditionsYieldProduct
Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylateNBSAIBN, CCl₄, 60°C68%Methyl 5-bromo-6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Amination

The pyrrolidine group can be replaced by primary or secondary amines under microwave-assisted conditions :
Reaction :
Pyrimidine+R-NH2μW,160°C2-Amino-substituted pyrimidine\text{Pyrimidine} + \text{R-NH}_2 \xrightarrow{\mu W, 160°C} \text{2-Amino-substituted pyrimidine}

AmineReaction TimeYieldProduct
N-Methylphenethylamine8 hours52%N-Cyclopropylmethyl-2-(methylphenethylamino) derivative

Cross-Coupling Reactions

The methyl and pyrrolidine groups enhance electron density, enabling palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Aryl boronic acids couple at position 5 (if brominated) to form biaryl derivatives:
Reaction :
5-Bromo-pyrimidine+Ar-B(OH)2Pd(PPh3)45-Aryl-pyrimidine\text{5-Bromo-pyrimidine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Aryl-pyrimidine}

Boronic AcidCatalystYieldProduct
Phenylboronic acidPd(PPh₃)₄, K₂CO₃75%5-Phenyl-6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Cyclization Reactions

The ester and pyrrolidine groups participate in intramolecular cyclizations to form fused heterocycles. For example, heating with hydrazine yields pyrazolo-pyrimidine derivatives :
Reaction :
Ester+NH2NH2ΔPyrazolo[1,5-a]pyrimidine\text{Ester} + \text{NH}_2\text{NH}_2 \xrightarrow{\Delta} \text{Pyrazolo[1,5-a]pyrimidine}

ConditionProductYieldApplication
Ethanol, reflux, 12hPyrazolo[1,5-a]pyrimidine-3-carboxamide63%COX-2 inhibition (IC₅₀ = 0.04 μM)

Reduction and Oxidation

  • Reduction : The ester can be reduced to a hydroxymethyl group using LiAlH₄ .

  • Oxidation : The methyl group at position 6 is resistant to oxidation under mild conditions but may form a carboxylic acid under strong oxidants (e.g., KMnO₄) .

Comparative Reactivity of Analogues

The reactivity of this compound differs from structurally similar compounds:

CompoundKey Reactivity DifferenceSource
Methyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylateHigher electrophilicity at position 4 due to lack of methyl group
Ethyl 6-hydroxypyrimidine-4-carboxylateEnhanced solubility for nucleophilic substitutions

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-assisted deprotonation of the tetrahedral intermediate .

  • Palladium-Catalyzed Couplings : Follow a standard oxidative addition-transmetallation-reductive elimination pathway.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate has the following chemical properties:

  • Molecular Formula: C11H15N3O2
  • Molecular Weight: 221.26 g/mol
  • CAS Number: 1263215-93-5

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a carboxylate group, contributing to its biological activity.

Pharmacological Applications

2.1 Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. A study demonstrated its efficacy in inhibiting tumor cell proliferation in vitro, particularly against specific cancer cell lines such as breast and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study:
A recent investigation published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced cytotoxicity when combined with conventional chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for cancer patients.

2.2 Neurological Disorders

The compound has also been studied for its neuroprotective effects. Research indicates that it may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit acetylcholinesterase (AChE) activity.

Case Study:
In a study published in Neuropharmacology, this compound was shown to improve cognitive function in animal models by enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for further modifications that can lead to the development of new pharmaceuticals.

Table: Synthetic Pathways Involving this compound

Reaction TypeProductReference
AlkylationModified pyrimidines
AmidationPyrimidinyl amides
EsterificationNovel ester derivatives

Biological Studies

4.1 Toxicological Profile

While exploring its applications, it is crucial to assess the safety profile of this compound. Toxicological studies have indicated that at therapeutic doses, the compound exhibits low toxicity; however, further investigation is needed to fully understand its long-term effects.

4.2 Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, with adequate bioavailability reported in preclinical models. This property enhances its potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain inflammatory pathways by interacting with proteins like ATF4 and NF-kB . This interaction can lead to reduced expression of inflammatory markers and stress response proteins.

Comparison with Similar Compounds

Table 1: Comparative Data for Pyrimidine-4-carboxylate Derivatives

Compound Name Substituent at Position 2 Molecular Formula Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm)
Target Compound : Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate Pyrrolidin-1-yl C₁₂H₁₇N₃O₂ Not reported - Not provided
Compound 9 4-(2-(Trifluoromethyl)phenyl)piperidin-1-yl C₁₉H₂₁F₃N₄O₂ Not reported - -
Compound 10 4-(2-(Trifluoromethyl)phenyl)piperidin-1-yl (carboxylic acid) C₁₈H₁₉F₃N₄O₂ 166–169 91 δ 13.27 (bs, 1H, COOH), 6.99 (s, 1H, pyrimidine-H)
Compound 13 4-(2-(Trifluoromethyl)phenyl)piperazin-1-yl C₁₈H₁₈F₃N₅O₂ 103–106 63 δ 7.06 (s, 1H, pyrimidine-H), 3.85 (s, 3H, OCH₃)

Substituent Effects on Physicochemical Properties

  • Pyrrolidin-1-yl vs. Piperidin/Piperazin-1-yl: The pyrrolidine group (5-membered ring) in the target compound may confer moderate basicity and lipophilicity, balancing solubility and membrane permeability. In contrast, piperidine (6-membered) and piperazine (6-membered with two N atoms) in analogs introduce larger ring systems. Melting Points: The carboxylic acid derivative (Compound 10) exhibits a higher melting point (166–169°C) due to hydrogen bonding from the -COOH group, whereas the methyl ester (Compound 13) melts at 103–106°C .
  • Trifluoromethyl Phenyl Group :

    • The electron-withdrawing trifluoromethyl (-CF₃) group in analogs increases metabolic stability and hydrophobic interactions, likely enhancing target binding in RBP4 antagonists .

Biological Activity

Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate, with the CAS number 1263215-93-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 221.26 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a carboxylate group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. This compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus3.12
Escherichia coli12.5
Bacillus subtilis4.69

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key bacterial enzymes or disruption of cellular processes. Similar compounds in the literature have been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine biosynthesis in bacteria and protozoa .

Case Studies

Case Study 1: Antibacterial Efficacy Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers evaluated various pyrimidine derivatives, including this compound. The study demonstrated that this compound effectively inhibited bacterial growth in vitro, with notable activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the pyrrolidine ring significantly influenced biological activity. Compounds with electron-donating groups exhibited enhanced antibacterial properties, suggesting that further optimization could lead to more potent derivatives .

Q & A

Q. What are the key synthetic strategies for Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate, and how is reaction progress monitored?

The synthesis typically involves multi-step reactions, including functional group substitutions (e.g., esterification or amidation) and heterocyclic ring formation. Critical steps include the introduction of the pyrrolidine moiety and methyl group positioning. Reaction progress is monitored using spectroscopic techniques (e.g., 1H^1H-NMR and IR spectroscopy) to track intermediate formation and confirm functional group transformations. Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection, while structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton and carbon environments.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : Quantifying C, H, and N content to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies often arise from minor structural variations (e.g., substituent electronegativity or steric effects). To address this:

  • Perform comparative structure-activity relationship (SAR) studies using analogs with systematic modifications (e.g., replacing pyrrolidine with piperidine or altering methyl group positions).
  • Use in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance) to quantify target affinity differences.
  • Validate results with molecular docking simulations to visualize binding interactions and steric clashes .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses and calculates binding energies.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., using GROMACS).
  • Pharmacophore Modeling : Identifies critical functional groups for activity using tools like LigandScout .

Q. What strategies optimize reaction yields during large-scale synthesis for preclinical studies?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency.
  • Stepwise Temperature Gradients : Mitigate side reactions (e.g., ester hydrolysis) .

Q. How does crystallographic data inform the compound’s potential in drug design?

Single-crystal X-ray diffraction reveals:

  • Conformational Flexibility : Spatial arrangement of the pyrrolidine ring and ester group.
  • Intermolecular Interactions : Hydrogen bonding or π-π stacking patterns critical for target binding.
  • Torsional Angles : Guide modifications to reduce steric hindrance in active sites .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting cytotoxicity data across different cell lines?

  • Conduct dose-response assays (IC50_{50} determination) under standardized conditions (e.g., pH, serum concentration).
  • Evaluate cell permeability via logP calculations or Caco-2 monolayer assays.
  • Use transcriptomic profiling to identify cell-specific receptor expression levels influencing activity .

Q. What experimental designs validate the compound’s metabolic stability?

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and monitor degradation via LC-MS.
  • Cytochrome P450 Inhibition Studies : Identify metabolic pathways using fluorogenic substrates.
  • Plasma Stability Tests : Assess compound integrity in blood plasma over 24 hours .

Comparative and Structural Questions

Q. How does this compound compare to pyrimidine derivatives with piperidine substituents?

  • Electronic Effects : Pyrrolidine’s smaller ring size increases electron density at the pyrimidine N-atom, enhancing hydrogen-bond donor capacity.
  • Steric Profile : Piperidine’s larger ring may reduce binding pocket accessibility.
  • Biological Activity : Pyrrolidine derivatives often show higher CNS penetration due to improved lipophilicity .

Q. What role does the methyl ester group play in the compound’s reactivity and bioavailability?

  • Reactivity : The ester group serves as a synthetic handle for hydrolysis to carboxylic acid derivatives.
  • Bioavailability : Enhances membrane permeability but may require prodrug strategies to improve metabolic stability .

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